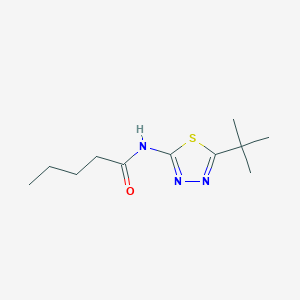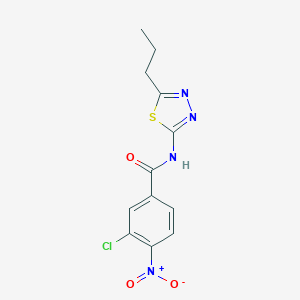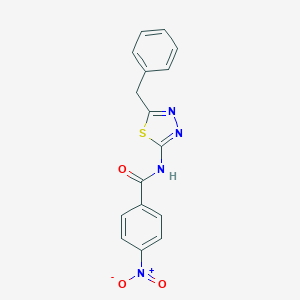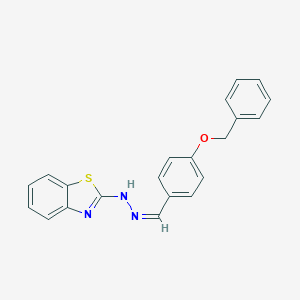![molecular formula C16H13N5O2 B392060 4,6-dimethyl-2-pyrimidinyl[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]cyanamide CAS No. 304871-75-8](/img/structure/B392060.png)
4,6-dimethyl-2-pyrimidinyl[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]cyanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-dimethyl-2-pyrimidinyl[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]cyanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrimidine ring substituted with dimethyl groups at positions 4 and 6, and a cyanamide group linked to a phthalimide moiety. The combination of these functional groups imparts distinct chemical reactivity and biological activity to the molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dimethyl-2-pyrimidinyl[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]cyanamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the dimethyl groups. The phthalimide moiety is then attached through a series of condensation reactions, and finally, the cyanamide group is introduced under controlled conditions to ensure the stability of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. The use of high-purity reagents and stringent reaction conditions are crucial to obtaining the desired product with minimal impurities.
Analyse Chemischer Reaktionen
Types of Reactions
4,6-dimethyl-2-pyrimidinyl[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]cyanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The cyanamide and phthalimide groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
4,6-dimethyl-2-pyrimidinyl[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]cyanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4,6-dimethyl-2-pyrimidinyl[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]cyanamide involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4,6-Dimethylpyrimidin-2-yl)-[(1,3-dioxoisoindol-2-yl)methyl]amine
- (4,6-Dimethylpyrimidin-2-yl)-[(1,3-dioxoisoindol-2-yl)methyl]urea
- (4,6-Dimethylpyrimidin-2-yl)-[(1,3-dioxoisoindol-2-yl)methyl]thiourea
Uniqueness
Compared to similar compounds, 4,6-dimethyl-2-pyrimidinyl[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]cyanamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the cyanamide and phthalimide moieties allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Eigenschaften
CAS-Nummer |
304871-75-8 |
|---|---|
Molekularformel |
C16H13N5O2 |
Molekulargewicht |
307.31g/mol |
IUPAC-Name |
(4,6-dimethylpyrimidin-2-yl)-[(1,3-dioxoisoindol-2-yl)methyl]cyanamide |
InChI |
InChI=1S/C16H13N5O2/c1-10-7-11(2)19-16(18-10)20(8-17)9-21-14(22)12-5-3-4-6-13(12)15(21)23/h3-7H,9H2,1-2H3 |
InChI-Schlüssel |
YOGFVGBUYIWYKO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=N1)N(CN2C(=O)C3=CC=CC=C3C2=O)C#N)C |
Kanonische SMILES |
CC1=CC(=NC(=N1)N(CN2C(=O)C3=CC=CC=C3C2=O)C#N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4Z)-1-(4-METHYLPHENYL)-2-(METHYLSULFANYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]-1,3-DIAZASPIRO[4.5]DEC-2-EN-4-IMINE](/img/structure/B391978.png)
![3-chloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide](/img/structure/B391980.png)


![2-[4-[[1-(4-chlorophenoxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-yl]amino]-2-sulfanylidene-1,3-diazaspiro[4.5]dec-3-en-1-yl]acetonitrile](/img/structure/B391986.png)
![1-(4-Tert-butylphenyl)ethanone [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B391987.png)

![1-(4-Bromophenyl)-4-{[3-(trifluoromethyl)phenyl]imino}-1,3-diazaspiro[4.5]decane-2-thione](/img/structure/B391992.png)
![1-[3'-(3-CHLORO-2-METHYLPHENYL)-4-METHYL-2-PHENYL-2H,3'H-SPIRO[PHTHALAZINE-1,2'-[1,3,4]THIADIAZOL]-5'-YL]ETHAN-1-ONE](/img/structure/B391993.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide](/img/structure/B391995.png)

![4-BENZOYL-5-[4-(DIMETHYLAMINO)PHENYL]-3-HYDROXY-1-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE](/img/structure/B392001.png)
![Ethyl 2-dibenzo[b,d]furan-3-yl-1,3-dioxo-5-isoindolinecarboxylate](/img/structure/B392002.png)
![2,6-bis(2-methyl-5-nitrophenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B392003.png)
